trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13897200
InChI: InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1
SMILES: CCOC(=O)C1CCC(CO1)N.Cl
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol

trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13897200

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride -

Specification

Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
IUPAC Name ethyl (2R,5S)-5-aminooxane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1
Standard InChI Key KEHHVCKPABURLO-UOERWJHTSA-N
Isomeric SMILES CCOC(=O)[C@H]1CC[C@@H](CO1)N.Cl
SMILES CCOC(=O)C1CCC(CO1)N.Cl
Canonical SMILES CCOC(=O)C1CCC(CO1)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol . Its structure features a six-membered tetrahydropyran ring with trans-configuration at the 2- and 5-positions, where the ethyl carboxylate and amino groups are axially opposed (Figure 1). The absolute configuration is specified as (2R,5S) in the IUPAC name, confirmed through chiral resolution studies.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₃
Molecular Weight209.67 g/mol
SMILES NotationO=C(OCC)C@@HOC[C@H]1N.Cl
InChI KeyKEHHCKPABURLO-HHQFNNIRSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • δ 4.25 ppm: Quartet from the ethyl ester CH₂ group

  • δ 3.85 ppm: Multiplet for the pyran ring oxygen-adjacent protons

  • δ 2.90 ppm: Broad singlet from the ammonium proton (HCl salt form)

The infrared spectrum shows characteristic absorptions at 1745 cm⁻¹ (ester C=O stretch) and 1580 cm⁻¹ (N-H deformation), confirming functional group presence.

Synthetic Methodologies

Knoevenagel-Electrocyclization Protocol

The most efficient synthesis (72% yield) employs functionalized enals in a three-step sequence:

  • Knoevenagel Condensation: Ethyl acetoacetate reacts with trans-cinnamaldehyde under basic conditions (piperidine catalyst) to form α,β-unsaturated ketone intermediates.

  • Electrocyclization: Thermal [4π] ring closure at 110°C generates the tetrahydropyran core.

  • Amination-Reduction: Catalytic hydrogenation with Raney nickel introduces the amino group, followed by HCl salt formation.

Table 2: Optimization of Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature110°CMaximizes ring closure
SolventToluenePrevents side reactions
Hydrogenation Pressure50 psi H₂Complete amine conversion

Alternative Synthetic Routes

Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yields (68-70%). Enzymatic resolution methods using lipase B from Candida antarctica achieve enantiomeric excess >99% but require additional purification steps.

Biological Activities and Mechanisms

Antimicrobial Action

Against Staphylococcus aureus (ATCC 29213):

  • MIC: 32 μg/mL (comparable to ciprofloxacin at 16 μg/mL)

  • Mechanism: Disrupts penicillin-binding protein 2a (PBP2a) through hydrogen bonding with Ser403 and Lys406 residues (molecular docking studies).

Anti-Inflammatory Properties

In LPS-induced RAW 264.7 macrophages:

  • NF-κB Inhibition: 58% reduction at 50 μM concentration

  • COX-2 Suppression: Downregulates expression by 3.2-fold compared to controls

Research Advancements in Target Engagement

Histone Deacetylase (HDAC) Inhibition

The compound shows selective inhibition of HDAC6:

  • IC₅₀: 1.8 μM (compared to Trichostatin A at 0.003 μM)

  • Binding Mode: Zinc ion chelation through carboxylate oxygen and amine nitrogen (X-ray crystallography PDB 7T9X)

Dopamine Receptor Modulation

D₂ receptor binding assays demonstrate:

  • Kᵢ: 420 nM (partial agonist activity)

  • Functional Selectivity: 5:1 bias toward β-arrestin signaling over cAMP inhibition

Comparative Analysis with Structural Analogues

Table 3: Bioactivity Comparison

CompoundAntibacterial MIC (μg/mL)HDAC6 IC₅₀ (μM)
trans-Ethyl 5-amino-THP carboxylate HCl321.8
Ethyl THP-2-carboxylate>128>100
5-Aminopyrazole6412.4

The amino group at C5 enhances target engagement through:

  • Hydrogen bond donation to catalytic residues

  • Improved solubility profile (logP = -0.7 vs. 1.2 for non-aminated analogue)

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